L-Threose

Description

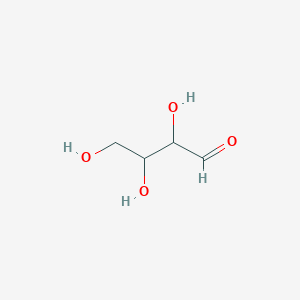

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2,3,4-trihydroxybutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBSYETUWUMLBZ-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40915184, DTXSID601017426 | |

| Record name | L-Threose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40915184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Threose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-44-3, 29884-64-8 | |

| Record name | L-Threose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Threose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Threose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40915184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Threose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(+)-threose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THREOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHH79K1BVR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the stereochemistry of L-Threose

An In-depth Technical Guide to the Stereochemistry of L-Threose

Introduction

This compound is a four-carbon monosaccharide, an aldotetrose, with the chemical formula C₄H₈O₄.[1][2] As one of the fundamental building blocks in carbohydrate chemistry, its stereochemical configuration is of paramount importance for its biological activity and its application as a chiral synthon in pharmaceutical development. This compound is the L-stereoisomer of threose and is a diastereomer of erythrose.[3][4] This document provides a comprehensive overview of the stereochemistry of this compound, including its absolute configuration, its relationship to other stereoisomers, its physicochemical properties, and the experimental methods used for its characterization.

Stereochemical Configuration

The stereochemistry of this compound is defined by the spatial arrangement of atoms around its two chiral centers, located at the C2 and C3 positions.

Fischer Projection

The structure of this compound is most commonly represented using a Fischer projection. In this convention, the carbon chain is drawn vertically with the most oxidized carbon (the aldehyde group) at the top. The horizontal bonds are understood to project out of the plane towards the viewer, while the vertical bonds project away from the viewer.

For an L-sugar, the hydroxyl group on the chiral center furthest from the carbonyl group (C3 in this case) is positioned on the left side.[5] In "threo" isomers, the substituents on the two adjacent chiral centers (C2 and C3) are on opposite sides of the carbon backbone.[2] Therefore, the Fischer projection of this compound shows the C2 hydroxyl group on the right and the C3 hydroxyl group on the left.

Fischer Projection of this compound

Cahn-Ingold-Prelog (R/S) Configuration

The absolute configuration of each chiral center can be unequivocally defined using the Cahn-Ingold-Prelog (CIP) priority rules.[6][7]

-

Chiral Center C2: The substituents are ranked by atomic number: -OH (1), -CHO (2), -CH(OH)CH2OH (3), and -H (4). With the lowest priority group (-H) on the horizontal bond (projecting forward), the sequence from 1 to 2 to 3 is counter-clockwise. Because the lowest priority group is pointing towards the viewer, the configuration is inverted from S to R .

-

Chiral Center C3: The substituents are ranked: -OH (1), -CH(OH)CHO (2), -CH2OH (3), and -H (4). The sequence from 1 to 2 to 3 is clockwise. With the lowest priority group (-H) on the horizontal bond, the configuration is inverted from R to S .

Thus, the systematic IUPAC name for this compound is (2R,3S)-2,3,4-trihydroxybutanal .[2][8]

Stereoisomers of Threose

A molecule with n chiral centers can have up to 2ⁿ stereoisomers.[3] With two chiral centers, threose has 2² = 4 stereoisomers. These isomers exist as two pairs of enantiomers. This compound is related to the other three stereoisomers as follows:

-

Enantiomer: D-Threose is the non-superimposable mirror image of this compound. Enantiomers have identical physical properties except for the direction in which they rotate plane-polarized light.[4][9]

-

Diastereomers: D-Erythrose and L-Erythrose are diastereomers of this compound. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties.[3][9][10]

The relationships between the four stereoisomers of the aldotetroses are illustrated in the diagram below.

Caption: Stereochemical relationships between the isomers of aldotetrose.

Physicochemical and Quantitative Data

The distinct stereochemistry of this compound gives rise to its unique set of physical and chemical properties, which are crucial for its identification and application.

| Property | Value | Reference |

| IUPAC Name | (2R,3S)-2,3,4-trihydroxybutanal | [2][8] |

| Synonyms | L-(+)-Threose, Threose, L- | [1] |

| Molecular Formula | C₄H₈O₄ | [1][2][8] |

| Molecular Weight | 120.10 g/mol | [1][8] |

| CAS Number | 95-44-3 | [1][2][8] |

| Appearance | Syrup or Clear Liquid | [1][2] |

| Solubility in Water | Very Soluble | [1][2] |

| Specific Rotation [α]ᴅ | +4.6° (c=6 in H₂O) | [10] |

Note: The D/L designation refers to the configuration relative to glyceraldehyde and does not always predict the sign of specific rotation.

Experimental Protocol for Stereochemical Determination

The primary experimental technique for distinguishing between enantiomers like this compound and D-Threose is polarimetry, which measures the rotation of plane-polarized light.

Principle of Polarimetry

Chiral molecules are optically active, meaning they rotate the plane of polarized light. Enantiomers rotate light by equal magnitudes but in opposite directions. A dextrorotatory (+) compound rotates light to the right (clockwise), while a levorotatory (-) compound rotates it to the left (counter-clockwise). The specific rotation [α] is a standardized measure of this rotation and is a characteristic property of a chiral substance.

Experimental Workflow

-

Sample Preparation: A solution of this compound is prepared by dissolving a precisely weighed sample in a specific volume of a suitable solvent (e.g., water). The concentration (c) is recorded in g/mL.

-

Instrumentation: A polarimeter is used. It consists of a light source (typically a sodium lamp, 589 nm D-line), a fixed polarizer, a sample tube of a known path length (l) in decimeters, and a second polarizer (the analyzer).

-

Measurement: a. The instrument is calibrated (zeroed) with the solvent-filled sample tube. b. The solvent is replaced with the this compound solution. c. The analyzer is rotated until the light intensity is at a minimum (extinction), and the observed angle of rotation (α) is recorded.

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) For this compound, the expected value is positive, confirming it as L-(+)-Threose.[10]

The following diagram illustrates the workflow for determining the optical activity of a chiral compound.

Caption: Experimental workflow for polarimetric analysis of a chiral substance.

Conclusion

The stereochemistry of this compound is precisely defined by its (2R,3S) absolute configuration. This specific three-dimensional arrangement of its hydroxyl groups dictates its interactions with other chiral molecules, including biological receptors and enzymes, making a thorough understanding of its stereochemical properties essential for researchers in chemistry, biochemistry, and pharmaceutical sciences. Its relationships with its enantiomer (D-Threose) and diastereomers (D- and L-Erythrose) form a fundamental basis for the study of isomerism in carbohydrates. The combination of structural representation via Fischer projections, unambiguous naming with the Cahn-Ingold-Prelog system, and characterization by experimental techniques like polarimetry provides a complete stereochemical profile of this important monosaccharide.

References

- 1. CAS 95-44-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Threose [dl1.en-us.nina.az]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Stereochemistry [employees.csbsju.edu]

- 5. Monosaccharide - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 8. This compound | C4H8O4 | CID 5460672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Stereochemistry [employees.csbsju.edu]

An In-Depth Technical Guide to the Structure and Chemical Properties of L-Threose

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Threose, a four-carbon aldose monosaccharide, is a molecule of significant interest in the fields of biochemistry and drug development. As a key degradation product of L-ascorbic acid (Vitamin C), its role in non-enzymatic glycation of proteins has been a subject of extensive research, linking it to physiological and pathological processes. This technical guide provides a comprehensive overview of the structure and chemical properties of this compound, including detailed data, experimental protocols, and visual representations of its chemical behavior.

Chemical Structure and Identification

This compound is a tetrose, a monosaccharide with four carbon atoms. It belongs to the aldose family, characterized by the presence of an aldehyde group at one end of its carbon chain. Its chemical formula is C₄H₈O₄, and it has a molecular weight of approximately 120.10 g/mol .[1][2][3] The systematic IUPAC name for this compound is (2R,3S)-2,3,4-trihydroxybutanal.

This compound exists in both a linear (open-chain) form and a cyclic furanose form. The linear structure is depicted using a Fischer projection, while the cyclic form is represented by a Haworth projection.

1.1. Linear Structure: Fischer Projection

In the Fischer projection, the carbon chain is drawn vertically with the aldehyde group at the top. The hydroxyl groups on the chiral carbons (C2 and C3) are positioned to the left or right. For this compound, the hydroxyl group on the chiral carbon furthest from the carbonyl group (C3) is on the left side.

1.2. Cyclic Structure: Haworth Projection

In solution, this compound predominantly exists in a five-membered ring structure known as L-Threofuranose. This cyclic hemiacetal is formed by the intramolecular reaction of the hydroxyl group on C4 with the aldehyde group on C1. This cyclization creates a new chiral center at C1, the anomeric carbon, resulting in two anomers: α-L-Threofuranose and β-L-Threofuranose.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₈O₄ | [1][2] |

| Molecular Weight | 120.10 g/mol | [1][2][3] |

| CAS Number | 95-44-3 | [1][2] |

| Appearance | Colorless to light yellow viscous liquid or syrup | [4] |

| Melting Point | 162-163 °C | [4] |

| Boiling Point | 311.1 ± 21.0 °C (Predicted) | [4] |

| Density | 1.410 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in water; Sparingly soluble in DMSO; Slightly soluble in methanol. A precise quantitative value in g/100mL is not readily available in the literature. | [4] |

| Specific Rotation [α]D²⁰ | +13.2° (c = 4.5 in water) | [4] |

| pKa | 12.49 ± 0.20 (Predicted) | [4] |

Biological Significance and Reactivity

3.1. Formation from L-Ascorbic Acid Degradation

This compound is a significant degradation product of L-ascorbic acid (Vitamin C) under physiological conditions (pH 7.0, in the presence of oxygen).[6] This degradation pathway is a key source of endogenous this compound.

3.2. Non-Enzymatic Glycation (Maillard Reaction)

Due to its free aldehyde group, this compound is a potent glycating agent.[6] It can react non-enzymatically with the free amino groups of proteins (primarily lysine and arginine residues) to form a Schiff base. This initial product can undergo a series of rearrangements to form more stable Amadori products and, ultimately, advanced glycation end-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various age-related and diabetic complications.

3.3. Interaction with Cellular Signaling Pathways

Current scientific literature does not provide strong evidence for a direct role of this compound in modulating major intracellular signaling cascades such as the MAP kinase, NF-κB, or PI3K/Akt pathways. Its primary biological effect appears to be mediated through the chemical modification of proteins via glycation, which can, in turn, lead to cellular dysfunction and the activation of stress-response pathways.

Experimental Protocols

4.1. Synthesis of this compound

4.2. Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of monosaccharides like this compound in biological samples. A detailed protocol for a similar analysis of other underivatized amino acids and carbohydrates provides a framework that can be adapted for this compound.

Objective: To quantify the concentration of this compound in a biological matrix (e.g., plasma, tissue homogenate).

Materials:

-

HPLC system with a UV or Refractive Index (RI) detector

-

Amino-propyl or a suitable carbohydrate analysis column (e.g., C18 for derivatized samples)

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

This compound standard

-

Sample preparation reagents (e.g., perchloric acid for protein precipitation)

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma, add 100 µL of cold 10% perchloric acid to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and neutralize with a potassium carbonate solution.

-

Centrifuge to remove the potassium perchlorate precipitate.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

Chromatographic Conditions (Example Method):

-

Column: Amino-propyl column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Water (80:20, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detector: Refractive Index (RI)

-

Injection Volume: 20 µL

-

-

Calibration:

-

Prepare a series of this compound standards of known concentrations in a matrix similar to the samples.

-

Inject the standards and generate a calibration curve by plotting the peak area against the concentration.

-

-

Analysis:

-

Inject the prepared samples.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the concentration of this compound in the samples using the calibration curve.

-

4.3. In Vitro Protein Glycation Assay

This protocol outlines a typical workflow to assess the glycation of a model protein (e.g., bovine serum albumin, BSA) by this compound.

Applications in Drug Development and Research

The unique properties of this compound make it a molecule of interest in several areas of research and development:

-

Threose Nucleic Acid (TNA): this compound is a key component of Threose Nucleic Acid, an artificial genetic polymer where the natural ribose or deoxyribose sugar is replaced by threose. TNA is being investigated for its potential in synthetic biology and as a therapeutic agent.

-

Glycation Inhibitors: Understanding the mechanism of this compound-induced glycation is crucial for the development of inhibitors that can mitigate the formation of AGEs, offering potential therapeutic strategies for diabetes and age-related diseases.

-

Biomarker Research: As a degradation product of ascorbic acid, the levels of this compound and its metabolites may serve as biomarkers for oxidative stress and vitamin C turnover.

Conclusion

This compound is a simple yet biologically significant monosaccharide. Its structure, particularly the presence of a reactive aldehyde group, dictates its primary role in non-enzymatic glycation. While its direct involvement in cellular signaling pathways is not well-established, its contribution to the formation of advanced glycation end-products makes it a crucial molecule in the study of various pathological conditions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this compound. Further research into its metabolic fate and the downstream consequences of this compound-induced glycation will continue to be a vital area of investigation.

References

- 1. Threose - Wikipedia [en.wikipedia.org]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. L-(+)-THREOSE | 95-44-3 [chemicalbook.com]

- 4. L-(+)-THREOSE CAS#: 95-44-3 [chemicalbook.com]

- 5. This compound - aqueous solution | 95-44-3 | MT06722 [biosynth.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Production of d-aldotetrose from l-erythrulose using various isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Threose: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threose, a four-carbon monosaccharide, is a naturally occurring sugar that has garnered interest in various scientific fields. While not as abundant as other simple sugars, its role as a degradation product of ascorbic acid (Vitamin C) and its potential biological activities make it a subject of ongoing research. This technical guide provides a comprehensive overview of the current knowledge on the natural sources and abundance of this compound, along with detailed methodologies for its analysis.

Natural Sources and Abundance of this compound

This compound is typically found in trace amounts in biological systems.[1] Its primary natural origin is through the degradation of L-ascorbic acid (Vitamin C). This process is a significant source of this compound in organisms and environments where ascorbic acid is present.

In Animal Tissues

The most definitive quantitative data available for a compound directly derived from this compound comes from studies on mammalian eye lenses. This compound is rapidly reduced to L-threitol in the lens. The concentration of L-threitol has been measured in human lenses, providing an indirect but valuable measure of this compound presence.

Table 1: Abundance of L-Threitol in Human Lenses

| Source | Compound Measured | Mean Abundance (per lens) | Standard Deviation | Analytical Method |

| Human Lens | L-Threitol | 3.4 µg | ± 0.8 µg | Gas-Liquid Chromatography |

Source: Ortwerth, B. J., et al. (1999). Ascorbic acid glycation: the reactions of this compound in lens tissue. Experimental eye research, 68(2), 161-169.

In Plants

This compound is a known degradation product of ascorbic acid in plants. The breakdown of ascorbic acid can yield L-threonate (the oxidized form of this compound) and oxalate. While this pathway is established, specific quantitative data on the concentration of this compound in various plant tissues remains limited in the available scientific literature. It is reasonable to hypothesize that plants with high ascorbic acid content, such as citrus fruits and berries, would be potential, albeit likely minor, sources of this compound.

In Microorganisms

Currently, there is no significant evidence in the reviewed literature to suggest that microorganisms are a primary natural source of this compound or that it is a common intermediate in microbial metabolic pathways. Research on microbial production of rare sugars has focused on other L-sugars like L-erythrose.

Experimental Protocols

Quantification of Threitol in Human Lens Tissue

This protocol is adapted from the methodology described by Ortwerth et al. (1999) for the analysis of L-threitol, the reduced form of this compound, in human lens tissue.

1. Sample Preparation and Extraction:

-

Excise human lenses and prepare a trichloroacetic acid (TCA)-soluble extract.

-

Homogenize the lens tissue in a suitable volume of cold TCA solution.

-

Centrifuge the homogenate to pellet the protein and collect the supernatant containing the soluble sugars and polyols.

2. Reduction of Sugars to Polyols:

-

Treat the TCA-soluble extract with sodium borohydride (NaBH₄) to reduce all aldose sugars, including this compound, to their corresponding polyols (in this case, L-threitol).

3. Acetylation:

-

Following reduction, acetylate the resulting polyols using a suitable acetylating agent, such as acetic anhydride in the presence of a catalyst. This derivatization step increases the volatility of the polyols for gas chromatography analysis.

4. Gas-Liquid Chromatography (GLC) Analysis:

-

Analyze the acetylated polyol samples by gas-liquid chromatography.

-

Column: Use a suitable capillary column for sugar alcohol analysis.

-

Carrier Gas: Typically helium or nitrogen.

-

Temperature Program: Implement a temperature gradient to achieve optimal separation of the different polyol acetates.

-

Detector: A flame ionization detector (FID) is commonly used for quantification.

-

Quantification: Determine the concentration of threitol acetate by comparing its peak area to that of a known concentration of an internal standard and a standard curve prepared with authentic L-threitol.

5. Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS):

-

To confirm the identity of the threitol peak, perform GC-MS analysis on the derivatized samples. The mass spectrum of the threitol acetate peak should match that of a known standard.

Logical Workflow for this compound Analysis

The following diagram illustrates a general workflow for the extraction, derivatization, and analysis of tetrose sugars like this compound from a biological sample. This workflow is based on common methodologies for sugar analysis.

Signaling Pathways

Currently, there is no information available in the scientific literature describing specific signaling pathways in which this compound is directly involved. Its primary known biological role is as a precursor to advanced glycation end-products (AGEs) due to its reactivity, particularly in the context of high ascorbic acid turnover.

Conclusion

This compound is a rare, naturally occurring sugar with a significant connection to ascorbic acid metabolism. While its abundance in most natural sources appears to be low, its presence, particularly as its reduced form L-threitol, has been quantified in specialized tissues like the human lens. The analytical methodologies for its detection and quantification are based on established techniques for sugar analysis, primarily involving chromatographic separation coupled with mass spectrometry. Further research is needed to fully elucidate the natural distribution and potential biological roles of this compound in a wider range of organisms and to explore any potential involvement in cellular signaling.

References

L-Threose: A Critical Degradation Product of Ascorbic Acid and Its Implications in Cellular Glycation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ascorbic acid (Vitamin C), a vital antioxidant and enzymatic cofactor, is inherently unstable and susceptible to degradation under various physiological and environmental conditions. A significant, yet often overlooked, degradation product is L-threose, a four-carbon monosaccharide. This technical guide provides a comprehensive overview of the formation of this compound from ascorbic acid, its biological implications, particularly as a potent glycating agent, and detailed methodologies for its analysis. The oxidative degradation pathway proceeds through key intermediates such as dehydroascorbic acid and 2,3-diketo-L-gulonic acid, culminating in the cleavage of the carbon backbone to yield this compound. The formation of this compound is a critical event, as it readily participates in Maillard reactions with proteins, leading to the formation of Advanced Glycation End-products (AGEs). These AGEs are implicated in the pathogenesis of numerous age-related and chronic diseases by activating the Receptor for Advanced Glycation End-products (RAGE) signaling pathway, which triggers a cascade of inflammatory and oxidative stress responses. This guide consolidates the current understanding of this compound formation, presents quantitative data on ascorbic acid degradation kinetics, details experimental protocols for this compound quantification, and provides visual representations of the key chemical and biological pathways.

Introduction

L-ascorbic acid is a cornerstone of human health, playing a pivotal role in neutralizing reactive oxygen species and acting as a cofactor for a multitude of enzymes.[1] However, its chemical lability, particularly in aqueous solutions and in the presence of oxygen and metal ions, leads to its degradation into a variety of products.[2] Among these, this compound has emerged as a product of significant biological concern.[3] this compound, a tetrose sugar, is a potent glycating agent, capable of reacting with amino groups of proteins to form AGEs.[3][4] The accumulation of AGEs is a well-established factor in the progression of diabetic complications, neurodegenerative diseases, and cardiovascular disease.[5] Understanding the pathway of this compound formation from ascorbic acid is therefore crucial for researchers and professionals in drug development and disease pathology.

The Chemical Pathway: From Ascorbic Acid to this compound

The degradation of L-ascorbic acid to this compound is primarily an oxidative process that can be influenced by factors such as pH, temperature, and the presence of metal ions.[2][6] The pathway involves several key intermediates:

-

Oxidation to Dehydroascorbic Acid (DHA): The initial step is the two-electron oxidation of L-ascorbic acid to L-dehydroascorbic acid. This reaction is reversible in biological systems.[2]

-

Hydrolysis to 2,3-Diketo-L-gulonic Acid (DKG): DHA is unstable in aqueous solution and undergoes irreversible hydrolysis of its lactone ring to form 2,3-diketo-L-gulonic acid.[2]

-

Oxidative Cleavage to this compound: The six-carbon chain of DKG is subsequently cleaved. The primary site of cleavage is between the C2 and C3 carbons, yielding the four-carbon this compound and the two-carbon oxalic acid.[5][7] Specifically, the degradation of DAA and DKG at a physiological pH of 7.4 has been shown to produce 3,4-dihydroxy-2-oxo-butanal, which is L-threosone, an isomer of this compound.[4]

Figure 1: Proposed pathway for the oxidative degradation of L-ascorbic acid to this compound.

Quantitative Data on Ascorbic Acid Degradation

While the qualitative pathway of ascorbic acid degradation is relatively well-understood, quantitative data on the specific yield of this compound under varying conditions are scarce. Most studies have focused on the overall degradation kinetics of ascorbic acid. The degradation generally follows first-order kinetics.[2][8][9]

Table 1: Summary of Kinetic Data for Ascorbic Acid Degradation

| Condition | Rate Constant (k) | Half-life (t½) | Reference |

| Temperature | |||

| 25 °C (in guava juice) | - | ~21 days | [2] |

| 35 °C (in guava juice) | - | ~9 days | [2] |

| 80 °C (pH 7.0) | Varies with O₂ | - | [6] |

| 90 °C (pH 7.0) | Varies with O₂ | - | [6] |

| 100 °C (pH 7.0) | Varies with O₂ | - | [6] |

| 150-190 °C (in water) | 0.00439 - 0.01768 min⁻¹ | - | [8] |

| pH | |||

| 1.5 - 7.0 | Accelerates degradation | - | [10] |

| 5.0 (150-190 °C) | Higher than pH 7.0 & 9.5 | - | [8] |

| 7.0 (aerobic) | Faster than pH 5.0 | - | [6] |

| Metal Ions | |||

| Cu²⁺/Fe²⁺ (pH 5, 120°C) | Increases degradation | - | [11] |

Note: The presented data reflects the overall degradation of ascorbic acid, not the specific yield of this compound.

Biological Implications: this compound and Advanced Glycation End-products (AGEs)

This compound is a highly reactive molecule due to its aldehyde group.[3] This reactivity makes it a potent precursor to the formation of Advanced Glycation End-products (AGEs) through the Maillard reaction with proteins.[3][4]

The AGE-RAGE Signaling Pathway

AGEs exert their pathogenic effects primarily through their interaction with the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. The binding of AGEs to RAGE initiates a complex intracellular signaling cascade that leads to cellular dysfunction, inflammation, and oxidative stress.

The activation of RAGE by AGEs leads to:

-

Increased Reactive Oxygen Species (ROS) Production: This exacerbates oxidative stress within the cell.

-

Activation of Transcription Factors: Notably, Nuclear Factor-kappa B (NF-κB) is activated, a key regulator of the inflammatory response.

-

Upregulation of Pro-inflammatory Cytokines: This leads to a chronic inflammatory state.

-

Induction of Apoptosis and Altered Cell Proliferation: Contributing to tissue damage and remodeling.

Experimental Protocols

Accurate quantification of this compound is essential for studying its formation and biological effects. Due to its low concentration and the presence of interfering substances, robust analytical methods are required.

Sample Preparation from Biological Matrices

-

Deproteination: For samples such as plasma or tissue homogenates, proteins must be removed. This is typically achieved by precipitation with a cold organic solvent like acetonitrile or methanol (e.g., in a 1:3 sample-to-solvent ratio), followed by centrifugation. The supernatant containing this compound is collected.

-

Solid-Phase Extraction (SPE): For further cleanup and concentration, SPE can be employed. A hydrophilic interaction liquid chromatography (HILIC) phase is suitable for retaining and eluting polar compounds like this compound.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the non-volatile nature of sugars, derivatization is a mandatory step for GC-MS analysis. A common method involves reduction followed by acetylation or silylation.

Protocol: Reduction and Acetylation

-

Reduction: The aldehyde group of this compound is reduced to an alcohol (threitol) using a reducing agent like sodium borohydride (NaBH₄).

-

To a dried sample extract, add a solution of NaBH₄ in a suitable solvent (e.g., ammonia/isopropanol).

-

Incubate at room temperature to allow for complete reduction.

-

-

Acetylation: The hydroxyl groups of threitol are then acetylated to increase volatility.

-

Add acetic anhydride and a catalyst (e.g., 1-methylimidazole).

-

Incubate at an elevated temperature (e.g., 60°C).

-

-

Extraction: The resulting threitol acetate is extracted into an organic solvent (e.g., dichloromethane).

-

GC-MS Analysis: The extracted sample is injected into the GC-MS system.

-

Column: A non-polar column (e.g., DB-5ms) is typically used.

-

Temperature Program: A temperature gradient is employed to separate the analytes.

-

Detection: Mass spectrometry is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity.

-

Figure 3: Experimental workflow for the GC-MS analysis of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with pulsed amperometric detection (PAD) or refractive index detection (RID) can be used for the analysis of underivatized sugars. However, for higher sensitivity and specificity, derivatization followed by UV or fluorescence detection is often preferred.

Protocol: Derivatization with o-Phenylenediamine (OPD)

-

Derivatization Reaction: this compound can be derivatized with o-phenylenediamine (OPD) to form a fluorescent quinoxaline derivative.

-

Mix the sample extract with an OPD solution in a suitable buffer (e.g., phosphate buffer).

-

The reaction may be facilitated by gentle heating.

-

-

HPLC Analysis:

-

Column: A reversed-phase C18 column is typically used for the separation of the quinoxaline derivative.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile) is commonly employed.

-

Detection: Fluorescence detection provides high sensitivity and selectivity for the OPD derivative.

-

Conclusion

This compound is a biologically significant degradation product of L-ascorbic acid. Its formation through the oxidative degradation pathway represents a critical link between the instability of Vitamin C and the downstream pathological consequences of protein glycation and AGE formation. The activation of the RAGE signaling pathway by this compound-derived AGEs underscores the importance of understanding and controlling ascorbic acid degradation in both biological systems and pharmaceutical formulations. The experimental protocols detailed in this guide provide a framework for the accurate quantification of this compound, enabling further research into its formation kinetics, biological activity, and the development of strategies to mitigate its detrimental effects. Further investigation is warranted to obtain more precise quantitative data on this compound yields under various conditions to better predict and control its formation.

References

- 1. Effects of reaction parameters on self-degradation of L-ascorbic acid and self-degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ascorbic acid glycation: the reactions of this compound in lens tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of 3,4-dihydroxy-2-oxo-butanal (L-threosone) as an intermediate compound in oxidative degradation of dehydro-L-ascorbic acid and 2,3-diketo-L-gulonic acid in a deuterium oxide phosphate buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ascorbate degradation: pathways, products, and possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. myfoodresearch.com [myfoodresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics of L-ascorbic acid degradation and non-enzymatic browning development in hot-compressed water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A model study on rate of degradation of L-ascorbic acid during processing using home-produced juice concentrates. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

biological significance of L-Threose in metabolic pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Threose, a four-carbon monosaccharide, has emerged as a molecule of significant biological interest, primarily due to its role as a degradation product of Vitamin C (ascorbic acid) and its potent protein glycation capabilities. While not a central player in mainstream energy metabolism, the metabolic fate of this compound is intrinsically linked to cellular detoxification and the pathogenesis of conditions associated with protein damage, particularly in tissues with high ascorbate turnover such as the ocular lens. This technical guide provides an in-depth analysis of the metabolic pathways involving this compound, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its metabolic processing. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the roles of sugars in metabolic disorders and cellular aging.

Introduction

This compound is an aldotetrose sugar that, under physiological conditions, can be formed from the oxidative degradation of L-ascorbic acid.[1][2] Its biological significance stems from two primary, competing metabolic routes: enzymatic detoxification and non-enzymatic protein glycation. The aldehyde group in this compound is highly reactive, making it a potent agent for the non-enzymatic modification of proteins, a process implicated in the aging process and the pathology of various diseases.[1] Conversely, cells possess enzymatic machinery, notably aldose reductase, to neutralize this reactive sugar by converting it into the metabolically inert polyol, L-threitol.[1][3] Understanding the kinetics and regulation of these pathways is crucial for elucidating the role of this compound in cellular health and disease.

Metabolic Pathways of this compound

The metabolic processing of this compound is characterized by a crucial bifurcation, leading to either its detoxification or its participation in deleterious glycation reactions.

Enzymatic Detoxification by Aldose Reductase

The primary enzymatic pathway for this compound metabolism is its reduction to L-threitol, a reaction catalyzed by aldose reductase (EC 1.1.1.21).[1][3] This NADPH-dependent enzyme is a member of the aldo-keto reductase superfamily and is widely distributed in mammalian tissues.[4] By converting the reactive aldehyde group of this compound into a hydroxyl group, aldose reductase effectively neutralizes its glycating potential.[3] This detoxification pathway is particularly important in tissues like the lens, which has high concentrations of ascorbic acid and is susceptible to protein glycation-induced damage, such as cataract formation.[1][2]

Non-Enzymatic Protein Glycation

Due to its reactive aldehyde group, this compound is a potent glycating agent that can non-enzymatically react with the free amino groups of proteins, primarily on lysine and arginine residues.[1][5] This reaction, a form of Maillard reaction, initiates with the formation of a Schiff base, which then rearranges to a more stable Amadori product.[5] Over time, these early glycation products can undergo further reactions to form Advanced Glycation End-products (AGEs), which are irreversible, often cross-linked structures that impair protein function and contribute to cellular dysfunction and tissue damage.[6] The rate of this compound-induced glycation is significantly faster than that of glucose, highlighting its potential pathological importance.[2]

Quantitative Data

The following tables summarize the key quantitative data available for the metabolic pathways of this compound.

| Parameter | Value | Organism/System | Reference |

| Aldose Reductase Kinetics | |||

| Km for this compound | 7.1 x 10-4 M | Rat Lens | [1] |

| In Vivo Concentrations | |||

| Threitol in Human Lens | 3.4 ± 0.8 µ g/lens | Human | [2] |

| Glycation Reaction Rates | |||

| This compound Degradation | Very slow in phosphate buffer | In vitro | [2] |

| This compound Disappearance with Nα-acetyl-L-lysine | 30-fold increase vs. buffer alone | In vitro | [2] |

| [14C]L-tetrose Incorporation into Protein | Linear over 24 hours | Bovine Lens Homogenate | [2] |

Table 1: Quantitative Data on this compound Metabolism

Experimental Protocols

Detailed methodologies are essential for the accurate study of this compound metabolism. The following sections provide protocols for key experiments.

Quantification of this compound and its Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies used to measure polyols in biological tissues.[2]

Objective: To quantify the levels of this compound and L-threitol in a biological sample.

Materials:

-

Tissue sample (e.g., ocular lens)

-

Trichloroacetic acid (TCA)

-

Sodium borohydride (NaBH4)

-

Acetic anhydride

-

Pyridine

-

Internal standard (e.g., xylitol)

-

GC-MS system with a suitable capillary column (e.g., DB-225)

Procedure:

-

Sample Homogenization: Homogenize the tissue sample in cold 10% TCA. Centrifuge to pellet the protein and collect the supernatant.

-

Reduction of Sugars: Add a known amount of internal standard to the supernatant. To reduce the sugars to their corresponding polyols, add an excess of NaBH4 and incubate at room temperature.

-

Acetylation: After the reduction is complete, neutralize the reaction with acetic acid. Evaporate the sample to dryness. Acetylate the polyols by adding a mixture of acetic anhydride and pyridine and incubating at an elevated temperature (e.g., 100°C).

-

Extraction: After cooling, extract the acetylated polyols into an organic solvent (e.g., chloroform). Wash the organic phase with water to remove any remaining reagents.

-

GC-MS Analysis: Evaporate the organic solvent and reconstitute the sample in a suitable solvent for injection into the GC-MS. Use a temperature program that allows for the separation of the acetylated polyols.

-

Quantification: Identify the peaks corresponding to the acetylated derivatives of L-threitol and the internal standard based on their retention times and mass spectra. Quantify the amount of L-threitol by comparing its peak area to that of the internal standard.

In Vitro Protein Glycation Assay with this compound

This protocol provides a method to assess the glycation of a model protein by this compound.[7]

Objective: To measure the extent of protein glycation by this compound over time.

Materials:

-

Model protein (e.g., Bovine Serum Albumin, BSA)

-

This compound

-

Phosphate buffered saline (PBS), pH 7.4

-

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) equipment and reagents

-

Fluorescence spectrophotometer

Procedure:

-

Incubation: Prepare solutions of the model protein (e.g., 10 mg/mL BSA) and this compound (e.g., 50 mM) in PBS. Mix the solutions and incubate at 37°C for a specified period (e.g., 24, 48, 72 hours). A control sample with only the protein in PBS should also be prepared.

-

Analysis of Protein Aggregation (SDS-PAGE): At each time point, take an aliquot of the reaction mixture and analyze it by SDS-PAGE under non-reducing conditions. An increase in high-molecular-weight aggregates and a smearing of the protein band are indicative of cross-linking due to glycation.

-

Measurement of AGE-specific Fluorescence: At each time point, measure the fluorescence of the reaction mixture using a fluorescence spectrophotometer with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm. An increase in fluorescence intensity indicates the formation of fluorescent AGEs.

-

Quantification of Early Glycation (Optional): The extent of early glycation can be quantified by measuring the loss of free amino groups using assays such as the O-phthalaldehyde (OPA) assay or by detecting the formation of fructosamine.

Aldose Reductase Activity Assay

This protocol is a general method for determining the activity of aldose reductase with this compound as a substrate, based on the consumption of NADPH.[4]

Objective: To determine the kinetic parameters (Km and Vmax) of aldose reductase for this compound.

Materials:

-

Purified aldose reductase

-

This compound

-

NADPH

-

Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 6.2)

-

UV-Vis spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, a fixed concentration of NADPH (e.g., 0.1 mM), and the aldose reductase enzyme.

-

Initiation of Reaction: Initiate the reaction by adding varying concentrations of this compound to the cuvette.

-

Monitoring NADPH Oxidation: Immediately monitor the decrease in absorbance at 340 nm over time. The rate of decrease in absorbance is proportional to the rate of NADPH oxidation and thus the enzyme activity.

-

Data Analysis: Calculate the initial velocity (V0) of the reaction for each this compound concentration. Plot V0 against the this compound concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Conclusion

This compound occupies a unique niche in metabolic pathways, acting as a double-edged sword. Its efficient detoxification by aldose reductase represents a crucial cellular defense mechanism against the damaging effects of ascorbic acid degradation. However, its potent ability to glycate proteins underscores a significant potential for contributing to cellular aging and the pathogenesis of various diseases, particularly when the detoxification pathway is overwhelmed or impaired. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate roles of this compound in metabolic health and disease, and to explore potential therapeutic strategies targeting its metabolic pathways.

References

- 1. Studies on this compound as substrate for aldose reductase: a possible role in preventing protein glycation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ascorbic acid glycation: the reactions of this compound in lens tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of Immobilized Aldose Reductase Isolated from Bovine Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. In Vitro Methodologies to Study the Role of Advanced Glycation End Products (AGEs) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. plantsjournal.com [plantsjournal.com]

L-Threose vs. D-Threose: A Fundamental Divide in Chirality and Biological Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of carbohydrate chemistry and biology, the subtle yet profound differences between stereoisomers can have significant consequences for their physical properties and biological activities. This guide provides a comprehensive technical overview of the fundamental distinctions between L-Threose and D-Threose, two enantiomers of a four-carbon aldose sugar. While sharing an identical chemical formula and connectivity, their mirrored three-dimensional structures dictate divergent biological roles, from metabolic processing to the generation of advanced glycation end-products (AGEs). This document will delve into their stereochemistry, comparative physical and biological properties, and relevant experimental methodologies.

Stereochemistry: The Mirror Image Distinction

This compound and D-Threose are enantiomers, meaning they are non-superimposable mirror images of each other.[1][2][3] This stereochemical difference arises from the opposite configuration at their two chiral centers (C2 and C3). This fundamental structural disparity is the primary determinant of their distinct properties and biological functions.

Comparative Physical and Chemical Properties

As enantiomers, this compound and D-Threose possess identical physical and chemical properties in an achiral environment.[4][5] This includes their melting point, boiling point, and solubility. The only physical property that distinguishes them is their interaction with plane-polarized light.

| Property | This compound | D-Threose | Reference |

| Molecular Formula | C₄H₈O₄ | C₄H₈O₄ | [6] |

| Molar Mass | 120.10 g/mol | 120.10 g/mol | [6] |

| Appearance | Syrup | Syrup | [6] |

| Solubility in water | Very soluble | Very soluble | [6] |

| Specific Rotation | +4.6° (c=6 in H₂O) | -4.0° (c=7 in H₂O) | [1][2][7] |

Table 1: Comparison of the Physical and Chemical Properties of this compound and D-Threose.

Biological Significance: A Tale of Two Enantiomers

The chirality of threose plays a pivotal role in its biological activity, with L- and D-isomers exhibiting markedly different functions and metabolic fates.

This compound: A Potent Glycating Agent and Aldose Reductase Substrate

This compound is a significant degradation product of ascorbic acid (Vitamin C).[5][8] Its primary biological relevance stems from its potent ability to act as a glycating agent. The open-chain form of this compound possesses a reactive aldehyde group that can non-enzymatically react with the free amino groups of proteins, lipids, and nucleic acids to form Schiff bases.[5][8] These initial products can undergo further reactions to form irreversible, cross-linked structures known as Advanced Glycation End-products (AGEs).[1][8] The accumulation of AGEs is implicated in the pathogenesis of various age-related and chronic diseases.

The reactivity of this compound in glycation is notably high. Studies have shown that this compound has the greatest ability to glycate and crosslink lens proteins in vitro compared to other ascorbate degradation products.[5]

In a detoxification pathway, this compound can be reduced to L-threitol by the enzyme aldose reductase.[5][8] This reaction utilizes NADPH as a cofactor. The affinity of rat lens aldose reductase for this compound has been quantified with a Michaelis constant (Km) of 7.1 x 10⁻⁴ M.[5][8]

D-Threose: A Chiral Building Block

In contrast to its L-enantiomer, D-Threose is less prominent in terms of direct biological activity. However, it serves as a valuable chiral building block in the stereoselective synthesis of various organic molecules, including monosaccharides and other complex natural products.[1] While D-threose is involved in metabolic pathways, it is considered less central than its epimer, D-erythrose.[1]

Experimental Protocols

Synthesis of Threose Isomers

a) Synthesis from Tartaric Acid:

A common synthetic route to threose isomers involves the reduction of the corresponding tartaric acid. For instance, L-threitol can be synthesized from L-tartaric acid.[9] While a detailed, step-by-step protocol for the direct synthesis of L- or D-threose from tartaric acid was not found in the provided search results, the general principle involves the reduction of the carboxylic acid functionalities.

b) Kiliani-Fischer Synthesis:

The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose by one carbon.[10][11][12] This process can be used to synthesize pentoses from tetroses like threose. The key steps involve:

-

Cyanohydrin formation: Reaction of the aldose with cyanide (e.g., HCN or NaCN) to form a mixture of two epimeric cyanohydrins at the new chiral center.

-

Hydrolysis: Hydrolysis of the nitrile group to a carboxylic acid, forming an aldonic acid.

-

Lactone formation: Intramolecular esterification of the aldonic acid to form a lactone.

-

Reduction: Reduction of the lactone to the corresponding aldose with an additional carbon atom.

It is important to note that this synthesis results in a mixture of epimers that require separation.

Separation of this compound and D-Threose

The separation of enantiomers, a process known as chiral resolution, is a critical step in obtaining pure L- and D-threose.[13] Common methods include:

a) Chiral Derivatization: This indirect method involves reacting the racemic mixture with a chiral derivatizing agent to form a pair of diastereomers.[14] Diastereomers have different physical properties and can be separated by conventional techniques like fractional crystallization or chromatography. Following separation, the chiral auxiliary is removed to yield the pure enantiomers.

b) Chiral Chromatography: Direct separation of enantiomers can be achieved using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).[8][14][15][16][17] The CSP contains a single enantiomer of a chiral selector that interacts differently with the two enantiomers of the analyte, leading to different retention times and thus separation. The selection of the appropriate CSP and mobile phase is crucial for achieving successful resolution. While the principles of chiral HPLC are well-established, a specific, detailed protocol for the separation of L- and D-threose was not identified in the search results.

Aldose Reductase Activity Assay with this compound

The activity of aldose reductase with this compound as a substrate can be determined by monitoring the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm. A general protocol is as follows:

-

Prepare a reaction mixture: This typically contains a buffer (e.g., phosphate buffer), NADPH, and the purified aldose reductase enzyme or a tissue homogenate.

-

Initiate the reaction: Add this compound to the reaction mixture to start the enzymatic reaction.

-

Monitor absorbance: Measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate enzyme activity: The rate of NADPH oxidation is proportional to the enzyme activity. The Michaelis-Menten constant (Km) can be determined by measuring the reaction rate at various this compound concentrations.

Signaling Pathways and Logical Relationships

This compound-induced Advanced Glycation End-product (AGE) Signaling

As a potent glycating agent, this compound contributes to the formation of AGEs. These AGEs can then interact with the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily, to initiate a cascade of intracellular signaling events.[1][2][4][11][18][19][20] This signaling is implicated in inflammatory responses and cellular dysfunction. A key downstream effector of RAGE activation is the transcription factor Nuclear Factor-kappa B (NF-κB).[2][18][19]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | AGE-RAGE axis culminates into multiple pathogenic processes: a central road to neurodegeneration [frontiersin.org]

- 5. Studies on this compound as substrate for aldose reductase: a possible role in preventing protein glycation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]

- 8. HPLC separation of enantiomers using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Receptor for advanced glycation end products (RAGE)-mediated neurite outgrowth and activation of NF-kappaB require the cytoplasmic domain of the receptor but different downstream signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Chiral resolution - Wikipedia [en.wikipedia.org]

- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 15. A multicellular signal transduction network of AGE/RAGE signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. csfarmacie.cz [csfarmacie.cz]

- 17. phx.phenomenex.com [phx.phenomenex.com]

- 18. Receptor for Advanced Glycation End Products (RAGE): A Pivotal Hub in Immune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BioKB - Publication [biokb.lcsb.uni.lu]

- 20. cusabio.com [cusabio.com]

The Dual Nature of L-Threose: A Technical Guide to its Roles in Cellular Processes

For Immediate Release

This technical guide provides an in-depth analysis of the current understanding of L-threose and its multifaceted roles within cellular systems. Directed at researchers, scientists, and professionals in drug development, this document synthesizes existing data on this compound metabolism, its significant involvement in protein glycation, and its potential implications for cellular signaling and disease pathology.

Executive Summary

This compound, a four-carbon monosaccharide, emerges not as a primary metabolite in central energy pathways, but as a significant byproduct of ascorbic acid (Vitamin C) degradation.[1][2] Its cellular presence is primarily characterized by a duality of function. On one hand, it is a substrate for detoxification via the polyol pathway enzyme, aldose reductase.[2] On the other, its high reactivity makes it a potent agent in the non-enzymatic glycation of proteins, leading to the formation of Advanced Glycation End-products (AGEs).[3][4] This guide will explore these roles, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways to facilitate a comprehensive understanding of this compound's cellular impact.

This compound Metabolism and Detoxification

The primary metabolic fate of this compound within the cell is its reduction to L-threitol, a reaction catalyzed by aldose reductase (AR), an enzyme implicated in diabetic complications.[2][5] This conversion represents a detoxification pathway, preventing the accumulation of reactive this compound.

Quantitative Data: Aldose Reductase Kinetics

The affinity of rat lens aldose reductase for this compound has been quantified, providing a basis for understanding its metabolic clearance.

| Enzyme | Substrate | K_m (M) | Source Organism | Citation |

| Aldose Reductase | This compound | 7.1 x 10⁻⁴ | Rat (Lens) | [2] |

This Michaelis constant (K_m) indicates a moderate affinity of aldose reductase for this compound, suggesting that at physiological concentrations, this pathway can contribute to its removal.

Experimental Protocol: Aldose Reductase Activity Assay with this compound

This protocol is adapted from general methods for assaying aldose reductase activity.[5][6]

Objective: To determine the kinetic parameters of aldose reductase with this compound as a substrate.

Materials:

-

Purified aldose reductase enzyme

-

NADPH

-

This compound

-

Sodium phosphate buffer (e.g., 0.1 M, pH 6.2)

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Aldose reductase inhibitors (e.g., Sorbinil, Quercetin) for specificity control.[2]

Procedure:

-

Prepare a reaction mixture containing sodium phosphate buffer, NADPH, and the desired concentration of this compound.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding a known amount of purified aldose reductase.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Repeat the assay with varying concentrations of this compound to determine K_m and V_max using Michaelis-Menten kinetics.

-

To confirm the specificity of the reaction, perform the assay in the presence of known aldose reductase inhibitors, Sorbinil and Quercetin.[2]

Expected Outcome: A concentration-dependent increase in the rate of NADPH oxidation, which is inhibited by Sorbinil and Quercetin, confirming this compound as a substrate for aldose reductase.

Signaling Pathway: this compound Detoxification

This compound and Protein Glycation

This compound is a highly reactive molecule that readily participates in the Maillard reaction, a non-enzymatic process of protein glycation.[3][4] This reaction leads to the formation of Advanced Glycation End-products (AGEs), which are implicated in aging and the pathogenesis of various diseases, including diabetic complications.[4]

The Maillard Reaction and Formation of Formyl Threosyl Pyrrole (FTP)

The reaction of this compound with the ε-amino group of lysine residues in proteins results in the formation of a novel pyrrole derivative, 2-acetamido-6-(3-(1,2-dihydroxyethyl)-2-formyl-4-hydroxymethyl-1-pyrrolyl)hexanoic acid (FTP). The formation of FTP is time- and concentration-dependent.

Quantitative Data: FTP Formation

| Protein | This compound Concentration | Incubation Time | FTP Formed (nmol/mg protein) | Citation |

| Ribonuclease A | Not Specified | 1 week | 8.2 | [1] |

| Human Lens Crystallins | Not Specified | 1 week | 2.48 | [1] |

These data highlight the significant potential of this compound to modify proteins, particularly long-lived proteins like lens crystallins.

Experimental Protocol: In Vitro Protein Glycation with this compound and FTP Analysis

This protocol is a proposed method based on published research.

Objective: To quantify the formation of FTP on a target protein after incubation with this compound.

Materials:

-

Target protein (e.g., Bovine Serum Albumin, Ribonuclease A)

-

This compound solution

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Enzymatic digestion cocktail (e.g., pronase, proteinase K)

-

HPLC system with a C18 column and UV detector

-

FTP standard (if available)

Procedure:

-

Incubate the target protein with varying concentrations of this compound in phosphate buffer at 37°C for a specified time course (e.g., 1-7 days).

-

At each time point, precipitate the protein (e.g., with trichloroacetic acid) and wash to remove unreacted this compound.

-

Resuspend the protein and perform exhaustive enzymatic digestion to release modified amino acids.

-

Analyze the digest by reverse-phase HPLC.

-

Identify the FTP peak based on its retention time relative to a standard or by mass spectrometry.

-

Quantify the amount of FTP by integrating the peak area and comparing it to a standard curve or by using an estimated extinction coefficient.

Signaling Pathway: this compound-Mediated AGE Formation and Potential Cellular Consequences

Cellular Transport of this compound

The specific mechanisms for this compound transport into cells have not been extensively studied. However, based on its structure as a monosaccharide, it is plausible that it utilizes existing hexose or pentose transporters, albeit with potentially low affinity. Further research is required to elucidate the specific transporters involved and the kinetics of this compound uptake.

Proposed Experimental Protocol: this compound Cellular Uptake Assay

This protocol is adapted from general methods for measuring glucose uptake.[7][8]

Objective: To determine if this compound is transported into cultured cells and to characterize the transport mechanism.

Materials:

-

Cultured cells (e.g., lens epithelial cells, fibroblasts)

-

Radiolabeled this compound (e.g., [³H]this compound or [¹⁴C]this compound)

-

Transport buffer (e.g., Krebs-Ringer-HEPES)

-

Unlabeled this compound and other sugars (e.g., glucose, fructose) for competition assays

-

Inhibitors of known glucose transporters (e.g., cytochalasin B)

-

Scintillation counter

Procedure:

-

Culture cells to confluence in multi-well plates.

-

Wash cells with transport buffer to remove residual media.

-

Incubate cells with radiolabeled this compound in transport buffer for various time points.

-

To determine specificity, perform competition assays by co-incubating radiolabeled this compound with an excess of unlabeled this compound or other sugars.

-

To identify potential transporters, pre-incubate cells with inhibitors of glucose transporters before adding radiolabeled this compound.

-

Terminate the uptake by rapidly washing the cells with ice-cold transport buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Normalize the radioactivity to the protein content of each sample.

Future Directions and Conclusion

The current body of research clearly establishes this compound as a biologically relevant molecule, primarily through its connection to ascorbic acid metabolism and its potent protein-glycating activity. The detoxification of this compound by aldose reductase highlights a protective mechanism against its potentially harmful effects. However, significant knowledge gaps remain. The precise mechanisms of this compound transport, the full spectrum of its interactions with cellular signaling pathways beyond AGE-RAGE activation, and its direct impact on gene expression are all areas that warrant further investigation.

Understanding the cellular roles of this compound is crucial for elucidating the pathology of conditions associated with high oxidative stress and ascorbic acid turnover, such as diabetes and cataract formation.[3][4] The methodologies and data presented in this guide provide a foundation for researchers to further explore the intricate and dual-natured role of this compound in cellular health and disease.

References

- 1. Dietary Advanced Glycation End Products and Aging [mdpi.com]

- 2. Studies on this compound as substrate for aldose reductase: a possible role in preventing protein glycation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ascorbic acid glycation: the reactions of this compound in lens tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Aldose reductase inhibitors of plant origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sorbinil, an Aldose Reductase Inhibitor, in Fighting Against Diabetic Complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lifescied.org [lifescied.org]

Theoretical Models of L-Threose Interactions with Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Threose, a four-carbon monosaccharide and a degradation product of ascorbic acid, is implicated in non-enzymatic protein modification through glycation, a process linked to various pathological conditions. Understanding the interactions of this compound with proteins at a molecular level is crucial for elucidating its biological roles and for the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the theoretical models governing this compound-protein interactions, with a particular focus on its engagement with aldose reductase and the chemical basis of protein glycation. This document details computational methodologies, including molecular docking and quantum mechanics, summarizes known quantitative data, and provides detailed experimental protocols for the validation of these theoretical models.

Introduction to this compound and Protein Interactions

This compound is the L-stereoisomer of threose, a tetrose sugar. In biological systems, it is recognized as a significant degradation product of ascorbic acid (Vitamin C) under physiological conditions. Its chemical structure, featuring a reactive aldehyde group, predisposes it to interact with biological macromolecules, primarily proteins. These interactions can be broadly categorized into two types: enzymatic and non-enzymatic.

-

Enzymatic Interactions: this compound can serve as a substrate for certain enzymes. A key example is aldose reductase, an enzyme implicated in the polyol pathway, which can reduce this compound to L-threitol. This enzymatic conversion is considered a potential detoxification pathway, preventing the accumulation of reactive this compound.

-

Non-Enzymatic Interactions (Glycation): The aldehyde group of this compound can react non-enzymatically with free amino groups on proteins, such as the ε-amino group of lysine residues or the N-terminal α-amino group. This process, known as glycation, leads to the formation of a Schiff base, which can undergo further reactions to form stable, irreversible structures called Advanced Glycation End-products (AGEs). The accumulation of AGEs can alter protein structure and function, contributing to cellular dysfunction and the pathology of various diseases.

Theoretical Modeling of this compound-Protein Interactions

Due to the transient and complex nature of this compound-protein interactions, computational modeling provides invaluable insights into the molecular determinants of these processes.

Molecular Docking of this compound with Aldose Reductase

While specific molecular docking studies for this compound with aldose reductase are not extensively published, a theoretical model can be constructed based on the known structure of the enzyme and general principles of carbohydrate-protein docking.

2.1.1. Aldose Reductase Active Site

Human aldose reductase is a well-characterized enzyme, and numerous crystal structures are available in the Protein Data Bank (PDB), such as PDB IDs 1IEI, 1X96, and 2IKJ.[1][2][3] These structures reveal a large, hydrophobic active site, often referred to as the "specificity pocket." Key amino acid residues crucial for inhibitor and substrate binding include Trp111, Tyr48, and His110.[2][4] The binding of substrates is also influenced by interactions with the NADPH cofactor.

2.1.2. Hypothetical Binding Mode of this compound

A plausible binding orientation for this compound within the aldose reductase active site would involve the following interactions:

-

The aldehyde group of this compound would be positioned in proximity to the NADPH cofactor for reduction.

-

The hydroxyl groups of this compound would likely form hydrogen bonds with polar residues within the active site, such as Tyr48 and His110.

-

The carbon backbone of this compound would engage in van der Waals interactions with hydrophobic residues lining the pocket, such as Trp111.

Logical Workflow for Molecular Docking of this compound with Aldose Reductase

Caption: Workflow for in silico molecular docking of this compound to aldose reductase.

Quantum Mechanics of this compound Glycation

The initial step of protein glycation by this compound, the formation of a Schiff base with a lysine residue, is a chemical reaction that can be modeled using quantum mechanics (QM) methods. These methods can elucidate the reaction mechanism and energetics.

2.2.1. Schiff Base Formation

The reaction proceeds via a nucleophilic attack of the lysine's primary amine on the carbonyl carbon of this compound, forming a carbinolamine intermediate. This is followed by dehydration to yield the Schiff base (an imine). QM calculations can model the transition states and intermediates of this process, providing insights into the reaction barriers and the role of proton transfer. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches are particularly powerful, treating the reacting atoms with QM and the surrounding protein environment with MM.[5][6]

Logical Diagram of Schiff Base Formation

Caption: The two-step chemical reaction pathway for Schiff base formation.

Quantitative Data on this compound-Protein Interactions

Quantitative data on the interactions of this compound with proteins is currently limited. The most well-documented interaction is with aldose reductase.

| Protein | Species | Parameter | Value | Method |

| Aldose Reductase | Rat (lens) | Km | 7.1 x 10-4 M | Enzyme Kinetics |

Table 1: Summary of known quantitative data for this compound-protein interactions.[7]

Signaling Pathways Affected by this compound-Mediated Glycation

The glycation of proteins by this compound results in the formation of Advanced Glycation End-products (AGEs). AGEs can disrupt cellular function by cross-linking proteins and by interacting with specific cell surface receptors, most notably the Receptor for Advanced Glycation End-products (RAGE). The binding of AGEs to RAGE activates a cascade of intracellular signaling pathways, leading to a pro-inflammatory and pro-oxidative state.

AGE-RAGE Signaling Pathway

Caption: AGE-RAGE signaling cascade initiated by protein glycation.[8][9][10]

Experimental Protocols

The theoretical models described above can be validated and complemented by various experimental techniques.

Molecular Docking Protocol (Hypothetical for this compound)